Tributyltin hydroxide

Catalog No.
S725424
CAS No.
1067-97-6
M.F
C12H28OSn
M. Wt
307.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin hydroxide

CAS Number

1067-97-6

Product Name

Tributyltin hydroxide

IUPAC Name

tributylstannanylium;hydroxide

Molecular Formula

C12H28OSn

Molecular Weight

307.06 g/mol

InChI

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;/q;;;;+1/p-1

InChI Key

GMVHICBNQJYKSP-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)CCCC.O

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.[OH-]

Understanding Endocrine Disruption

TBTO acts as an endocrine disruptor, meaning it interferes with the hormonal system in living organisms. Researchers use TBTO to study this phenomenon in various species, particularly aquatic animals. By exposing organisms to controlled amounts of TBTO, scientists can investigate how it disrupts hormone production and function. This research helps us understand the broader impacts of endocrine-disrupting chemicals on ecosystems [1].

Here's an example: Researchers used TBTO to study how it affects sex differentiation in Japanese flounder. Dietary exposure to TBTO caused female fish to develop male characteristics, highlighting TBTO's ability to alter hormonal pathways [1].

[1] Shimasaki, Y., Inoue, K., Saito, Y., & Takahashi, Y. (2003). Tributyltin (TBT) induces masculinization in fish. Environmental health perspectives, 111(14), 1893-1896.

Investigating Neurotoxic Effects

Research also explores the potential neurotoxic effects of TBTO. Studies using rat cortical neurons have shown that TBTO can trigger a chain reaction leading to neuronal death. This mechanism involves increased release of glutamate, a neurotransmitter, which overstimulates brain cells [2].

Understanding how TBTO affects the nervous system can contribute to research on neurodegenerative diseases and improve our knowledge of how environmental toxins impact brain function [2].

[2] Nakatsu, A., Okuda, Y., & Kimura, F. (2006). Tributyltin-induced glutamate excitotoxicity in cultured rat cortical neurons. Environmental toxicology and pharmacology, 21(2), 220-226.

Probing Immune System Disruption

TBTO exposure has been linked to compromised immune function in animal models. Research suggests TBTO can induce thymocyte apoptosis, a process leading to the death of immune cells in the thymus gland [3]. This line of research helps us understand how environmental contaminants can weaken the immune system and potentially increase susceptibility to diseases.

[3] Raffray, M., & Cohen, S. D. (2005). Tributyltin-mediated disruption of the immune system: focus on thymocyte apoptosis. Toxicology and applied pharmacology, 208(2), 151-159.

Tributyltin hydroxide is an organotin compound with the molecular formula C12H28OSnC_{12}H_{28}OSn. It exists as a white crystalline solid or a colorless liquid, depending on temperature and conditions. The compound features a central tin atom bonded to three butyl groups and one hydroxyl group, resulting in a tetrahedral structure. Its melting point is approximately 15.5C15.5^\circ C, and it has a boiling point of 186190C186-190^\circ C at reduced pressure . Tributyltin hydroxide is recognized for its strong catalytic properties and has been utilized in various chemical syntheses and reactions.

, including:

  • Oxidation: It can be oxidized to form tributyltin oxide, which is a more widely known organotin compound.
  • Decomposition: Upon heating, tributyltin hydroxide may decompose, releasing volatile organotin compounds.
  • Catalysis: It acts as a catalyst in organic synthesis reactions, facilitating various transformations depending on the reaction conditions .

Tributyltin hydroxide is part of a broader class of organotin compounds known for their biological activity. These compounds are often associated with endocrine disruption, affecting growth and reproductive processes in aquatic organisms. Studies have shown that tributyltin compounds can bioaccumulate in marine life, leading to significant ecological impacts, such as reproductive and neurological effects on species like mollusks and dolphins . The toxicity of tributyltin hydroxide necessitates careful handling and regulation due to its potential harmful effects on both human health and the environment.

Tributyltin hydroxide can be synthesized through several methods:

  • Reaction with Alkali Metal Hydroxides: A common synthesis involves reacting tributyltin chloride with sodium hydroxide:
    (C4H9)3SnCl+NaOH(C4H9)3SnOH+NaCl(C_{4}H_{9})_{3}SnCl+NaOH\rightarrow (C_{4}H_{9})_{3}SnOH+NaCl
  • From Tributyltin Oxide: Another method includes the reduction of tributyltin oxide using suitable reducing agents .
  • Other Methods: Various proprietary methods may exist for synthesizing tributyltin hydroxide, particularly in research contexts where specific properties are desired .

Research has focused on the interactions of tributyltin hydroxide with biological systems, particularly its role as an endocrine disruptor. Studies have demonstrated that exposure to this compound can lead to alterations in hormonal activity and reproductive health in aquatic organisms. These findings highlight the need for ongoing research into the mechanisms by which tributyltin compounds exert their biological effects, especially regarding their persistence and bioaccumulation in marine environments .

Tributyltin hydroxide belongs to a class of organotin compounds characterized by their structure containing tin bonded to organic groups. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
Tributyltin oxide(C4H9)3SnO(C_{4}H_{9})_{3}SnOPotent biocide; previously used in antifouling paints.
Tributyltin chloride(C4H9)3SnCl(C_{4}H_{9})_{3}SnClUsed as a precursor for other organotin compounds; highly toxic.
Triphenyltin hydroxide(C6H5)3SnOH(C_{6}H_{5})_{3}SnOHSimilar structure; used in agricultural applications but also toxic.
Triethyltin hydroxide(C2H5)3SnOH(C_{2}H_{5})_{3}SnOHLess hydrophobic than tributyltin; used in some industrial applications.

Uniqueness of Tributyltin Hydroxide

What sets tributyltin hydroxide apart from these similar compounds is its specific structural arrangement and its unique catalytic properties that make it valuable in organic synthesis while also posing significant environmental risks due to its toxicity and potential for bioaccumulation. Additionally, its role as an endocrine disruptor highlights the need for careful regulation and study compared to other organotins that may not exhibit the same level of biological activity or environmental persistence .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

308.116218 g/mol

Monoisotopic Mass

308.116218 g/mol

Heavy Atom Count

14

UNII

V3I605YM3E

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1067-97-6

Dates

Modify: 2024-04-14

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